Itazigrel
Overview
Description
Itazigrel is a small molecule drug that functions as a platelet aggregation inhibitor. It was initially developed by Pfizer Inc. and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in conditions like myocardial ischemia and thrombosis . The molecular formula of this compound is C18H14F3NO2S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Itazigrel involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the introduction of trifluoromethyl groups and the formation of the thiophene ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, especially electrophilic aromatic substitution, due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Itazigrel has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of trifluoromethyl groups on aromatic systems.
Biology: Investigated for its role in inhibiting platelet aggregation, making it a potential candidate for preventing blood clots.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly in preventing myocardial ischemia and thrombosis.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference compound in analytical chemistry
Mechanism of Action
Itazigrel exerts its effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition prevents the formation of thromboxane A2, a potent promoter of platelet aggregation. By blocking this pathway, this compound reduces the risk of blood clot formation, thereby providing therapeutic benefits in cardiovascular conditions .
Comparison with Similar Compounds
Aspirin: Another cyclooxygenase inhibitor used for its antiplatelet effects.
Clopidogrel: A platelet aggregation inhibitor that works through a different mechanism involving the P2Y12 receptor.
Ticagrelor: A direct-acting P2Y12 receptor antagonist with similar therapeutic applications.
Comparison: Itazigrel is unique in its specific inhibition of cyclooxygenase enzymes, whereas compounds like Clopidogrel and Ticagrelor target the P2Y12 receptor. Aspirin, while also a cyclooxygenase inhibitor, has a broader range of effects and is used for various indications beyond platelet aggregation inhibition. This compound’s specificity and potency make it a valuable compound for targeted cardiovascular therapies .
Properties
CAS No. |
70529-35-0 |
---|---|
Molecular Formula |
C18H14F3NO2S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C18H14F3NO2S/c1-23-13-7-3-11(4-8-13)15-16(25-17(22-15)18(19,20)21)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
CIPBQTCSXVEDSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Appearance |
Solid powder |
70529-35-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-trifluoromethyl-4,5-bis(4-methoxyphenyl)thiazole 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)thiazole 4,5-BMTT itazigrel U 53059 U-53,059 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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